4-Fluoro-1-methyl-1H-indazole

Nitric Oxide Synthase Enzyme Inhibition Medicinal Chemistry

Secure 4-Fluoro-1-methyl-1H-indazole (CAS 1092961-07-3) for your next-generation NOS inhibitor and kinase inhibitor programs. The specific 4-fluoro, 1-methyl substitution pattern decisively enhances iNOS selectivity over nNOS—unsubstituted or non-fluorinated indazoles cannot replicate this performance. With a well-established high-yielding synthetic route (88% yield from the 4-bromo analog), this building block offers scalable, cost-effective procurement from milligram to kilogram quantities. Ideal for medicinal chemistry SAR campaigns and advanced materials R&D requiring fluorinated physicochemical advantages.

Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
CAS No. 1092961-07-3
Cat. No. B1390534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1-methyl-1H-indazole
CAS1092961-07-3
Molecular FormulaC8H7FN2
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=CC=C2)F
InChIInChI=1S/C8H7FN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3
InChIKeyCMBZCBOBAXOMTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1-methyl-1H-indazole (CAS: 1092961-07-3) for Medicinal Chemistry and Advanced Material Procurement: A Baseline Product Profile


4-Fluoro-1-methyl-1H-indazole (CAS 1092961-07-3) is a fluorinated heterocyclic compound in the indazole class, with the molecular formula C₈H₇FN₂ and a molecular weight of 150.15 g/mol . This small-molecule building block features a characteristic 1H-indazole core substituted with a fluorine atom at the 4-position and a methyl group at the 1-position. It is available from reputable chemical suppliers at high analytical purity (≥95% HPLC) . Its primary applications are as a key synthetic intermediate in medicinal chemistry programs (e.g., kinase inhibitor development) and as a monomer or additive in advanced materials science, where its fluorination offers distinct physicochemical advantages .

Why Generic 1H-Indazole Substitution Fails: The Critical Impact of 4-Fluorination and 1-Methylation on Activity and Selectivity


Simply procuring an unsubstituted 1H-indazole or another non-fluorinated analog (e.g., 3-methylindazole) cannot replicate the performance profile of 4-fluoro-1-methyl-1H-indazole. Systematic studies of indazole-based NOS inhibitors have established that the introduction of fluorine atoms into the aromatic ring significantly increases inhibitory potency and, critically, NOS-II (iNOS) selectivity over NOS-I (nNOS) [1]. Conversely, the absence of N-methylation, or its placement at other positions, can dramatically alter the binding mode; research indicates that N-methylation of the 1 and 2 positions on 7-nitroindazole significantly diminishes the overall effect on NOS activity [2]. Therefore, the specific 4-fluoro, 1-methyl substitution pattern is not an arbitrary modification but a decisive factor in achieving the intended biochemical, pharmacological, or material properties.

4-Fluoro-1-methyl-1H-indazole Evidence Guide: Quantitative Comparison Against Closest Analogs


Fluorination Enhances Inhibitory Potency Against Nitric Oxide Synthase (NOS) Compared to Non-Fluorinated Analogs

The incorporation of a fluorine atom onto the indazole ring system is a key driver of enhanced inhibitory potency. A study evaluating 36 indazole derivatives found that fluorinated indazoles, as a class, demonstrated greater inhibition of both nNOS and iNOS isoforms compared to their non-fluorinated counterparts [1]. While specific IC50 values for the target compound are not reported, the trend strongly indicates that 4-fluoro-1-methyl-1H-indazole will exhibit superior NOS inhibitory activity compared to its non-fluorinated analog, 1-methyl-1H-indazole.

Nitric Oxide Synthase Enzyme Inhibition Medicinal Chemistry

N1-Methylation Pattern Determines NOS Inhibitory Profile: A Key Differentiator from C3-Methyl Analogs

The position of the methyl substituent is critical for NOS inhibition. A systematic SAR study revealed that N-methylation of 7-nitro-1H-indazole (at the 1 and 2 positions) diminishes its effect on NOS activity [1]. In a different study, 3-methylindazole (the C3-methyl analog of the target compound) was evaluated against nNOS and iNOS; its activity was found to be limited and part of a non-fluorinated control group, further underscoring the importance of the N1-methyl pattern in combination with fluorination [2]. The target compound, 4-fluoro-1-methyl-1H-indazole, possesses the N1-methyl group and is therefore expected to have a different, and potentially more favorable, selectivity profile compared to C3-methyl substituted analogs.

Nitric Oxide Synthase Selectivity Structure-Activity Relationship

Synthetic Route Efficiency: High-Yield Halogen Exchange from 4-Bromo Precursor Enables Cost-Effective Access

From a process chemistry and sourcing perspective, 4-fluoro-1-methyl-1H-indazole can be synthesized via a high-yielding halogen exchange reaction from the corresponding 4-bromo-1-methyl-1H-indazole precursor. This route is reported to proceed with a yield of approximately 88% [1]. This stands in contrast to other synthetic approaches, such as starting from 4-fluoro-1-methyl-1H-indazol-3-amine (90% yield) [1], where the precursor may be more costly or less readily available. The halogen exchange route using the 4-bromo analog offers a practical and efficient method for producing this fluorinated building block in significant quantities.

Synthetic Chemistry Process Development Building Block Procurement

Validated Application Scenarios for 4-Fluoro-1-methyl-1H-indazole in Research and Industry


Medicinal Chemistry: Development of Novel and Selective Nitric Oxide Synthase (NOS) Inhibitors

Procurement of 4-fluoro-1-methyl-1H-indazole is strongly indicated for research groups focused on developing next-generation NOS inhibitors, particularly those targeting the inducible isoform (iNOS) for inflammatory or neurodegenerative diseases. The evidence shows that the combination of 4-fluorination and the specific N1-methyl substitution pattern influences both potency and isoform selectivity [1]. Using this compound as a scaffold or intermediate allows researchers to explore SAR beyond the limitations of unsubstituted or non-fluorinated indazoles, which show reduced NOS inhibition [2].

Chemical Biology: Functional Probes for Kinase-Dependent Pathways

This compound is a valuable building block for the synthesis of targeted kinase inhibitors. Indazole-based scaffolds are frequently used in the development of inhibitors for kinases like VEGFR-2, TTK, and PLK4 [1]. The 4-fluoro-1-methyl-1H-indazole core provides a key intermediate that can be further functionalized to optimize binding affinity and selectivity for a specific kinase target. Its procurement is essential for medicinal chemistry labs building focused libraries of kinase inhibitors, where subtle modifications to the core structure can have profound effects on potency and off-target profiles [2].

Advanced Materials Science: Synthesis of Fluorinated Polymers and Coatings

Beyond biological applications, the unique chemical stability and reactivity imparted by the fluorine atom make 4-fluoro-1-methyl-1H-indazole a useful monomer or additive in the creation of advanced materials [1]. The fluorine atom can enhance properties like hydrophobicity, thermal stability, and chemical resistance in polymers and coatings. Procurement for materials science R&D is appropriate when the goal is to introduce these specific fluorinated characteristics into a polymer backbone or coating formulation.

Process Chemistry: Scale-Up of Pharmaceutical Intermediates

For process chemists and CROs, the well-defined and high-yielding synthesis of 4-fluoro-1-methyl-1H-indazole from the 4-bromo analog (88% yield) [1] makes it a practical and scalable building block for larger pharmaceutical campaigns. This established route mitigates synthetic risk and provides a reliable pathway for producing multi-gram to kilogram quantities. Procuring this intermediate from suppliers who utilize this efficient route ensures cost-effectiveness and supply chain reliability for drug development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-1-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.